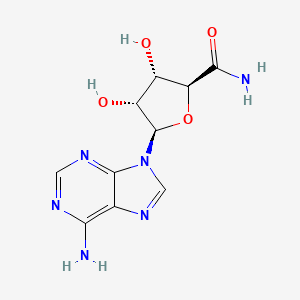

Adenosine 5'-carboxamide

Beschreibung

Significance as a Nucleoside Analog and Adenosine Receptor Agonist

Adenosine 5'-carboxamide is classified as a nucleoside analog, meaning it mimics the structure of natural nucleosides. This structural similarity allows it to interact with the same biological targets as adenosine, most notably the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. unife.itmdpi.com These receptors are G protein-coupled receptors (GPCRs) that are widely distributed throughout the body and are involved in a myriad of physiological functions. unife.itplos.org

By acting as an agonist, this compound and its derivatives can activate these receptors, initiating a cascade of intracellular signaling events. For instance, the activation of A1 and A3 receptors typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for the production of cyclic AMP (cAMP), a key second messenger. unife.itfrontiersin.org Conversely, stimulation of A2A and A2B receptors generally results in the activation of adenylyl cyclase and an increase in intracellular cAMP levels. unife.itfrontiersin.org This ability to modulate adenosine receptor activity makes these compounds invaluable for studying the roles of these receptors in health and disease.

Derivatives of this compound, such as 5'-(N-Ethylcarboxamido)adenosine (NECA), are known to be potent, non-selective adenosine receptor agonists. wikipedia.org This means they can activate all four receptor subtypes, albeit with varying affinities. wikipedia.orgnih.gov For example, NECA is one of the most potent agonists at all four adenosine receptor subtypes. sigmaaldrich.com The development of various N-substituted carboxamides has been a focus of research to create more selective agonists for specific receptor subtypes. nih.govebi.ac.uk

Role as a Biochemical Tool in Adenosine Receptor Studies

The use of this compound and its analogs as biochemical tools has been instrumental in elucidating the function of adenosine receptors. wikipedia.org These compounds allow researchers to selectively activate or, in the case of antagonists, block specific receptor subtypes, thereby enabling the study of their downstream effects.

For instance, radiolabeled versions of these compounds are used in binding assays to determine the affinity and density of adenosine receptors in various tissues and cell types. semanticscholar.orgnih.gov 5'-(N-Ethylcarboxamido)adenosine (NECA) has been used in such studies to characterize A2 receptors in human brain microvessels. nih.gov These studies have revealed the differential distribution of adenosine receptor subtypes, providing insights into their specific physiological roles.

Furthermore, these compounds are used in functional assays to investigate the signaling pathways coupled to each receptor subtype. By measuring changes in intracellular messengers like cAMP, researchers can determine the functional consequences of receptor activation by a particular agonist. nih.govacs.org This has been crucial in understanding how adenosine modulates processes such as inflammation, neurotransmission, and cardiovascular function. mdpi.comnih.govoup.com The optimization of this compound derivatives continues to be an active area of research, with scientists using techniques like structure-based ligand design to develop new and more selective tools for studying adenosine receptors. ebi.ac.ukacs.orgmedchemexpress.com

Overview of Adenosinergic Signaling System Relevance in Biological Research

The adenosinergic signaling system, which comprises adenosine, its receptors, and the enzymes involved in its metabolism, is a fundamental regulatory system in the body. frontiersin.orgmedscape.com Adenosine is an endogenous nucleoside that acts as a key signaling molecule, particularly under conditions of metabolic stress or inflammation. mdpi.comnih.gov Its levels increase in response to conditions like hypoxia and ischemia. mdpi.com

This system is implicated in a vast array of biological processes, making it a significant area of research. In the central nervous system, adenosine acts as a neuromodulator, influencing synaptic transmission and neuronal excitability. medscape.comnih.gov Dysfunctional adenosinergic signaling has been linked to various neurological and psychiatric conditions. medscape.comfrontiersin.org

In the cardiovascular system, adenosine plays a crucial role in regulating heart rate, contractility, and coronary blood flow. mdpi.comoup.com Its actions are largely protective, helping to mitigate damage during events like a heart attack. ahajournals.orgnih.gov The adenosinergic system is also a key player in the immune system, where it generally exerts immunosuppressive effects, helping to control inflammation. nih.gov This has led to the investigation of adenosine receptor agonists as potential treatments for autoimmune diseases. nih.gov

Eigenschaften

CAS-Nummer |

35788-21-7 |

|---|---|

Molekularformel |

C10H12N6O4 |

Molekulargewicht |

280.24 g/mol |

IUPAC-Name |

(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxamide |

InChI |

InChI=1S/C10H12N6O4/c11-7-3-9(14-1-13-7)16(2-15-3)10-5(18)4(17)6(20-10)8(12)19/h1-2,4-6,10,17-18H,(H2,12,19)(H2,11,13,14)/t4-,5+,6-,10+/m0/s1 |

InChI-Schlüssel |

BLMHAOGGJQDPLX-LKCKTBJASA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)N)O)O)N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)N)O)O)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)N)O)O)N |

Synonyme |

adenosine 5'-carboxamide adenosine 5'-carboxylic acid amide ADN 5'-CXAAM |

Herkunft des Produkts |

United States |

Chemical Synthesis and Derivatization Strategies of Adenosine 5'-carboxamide Analogs

Synthetic Pathways for Adenosine 5'-Carboxamide Derivatives

The creation of diverse this compound derivatives relies on several key synthetic pathways. These methods enable the systematic modification of the lead compound to explore structure-activity relationships.

Derivatization from Adenosine-5'-carboxylic Acid

A primary and versatile starting point for the synthesis of this compound analogs is adenosine-5'-carboxylic acid. nih.govnih.gov This precursor allows for the direct formation of the amide bond at the 5'-position. The general approach involves the protection of the 2' and 3'-hydroxyl groups of adenosine, often as an isopropylidene acetal, followed by oxidation of the 5'-hydroxyl group to a carboxylic acid. nih.govnih.gov This protected adenosine-5'-carboxylic acid can then be coupled with a wide array of amines to generate a library of N-substituted carboxamides. nih.govnih.gov

The coupling reaction is typically facilitated by standard peptide coupling reagents. nih.gov Following the amide bond formation, the protecting groups on the ribose sugar are removed, usually under acidic conditions, to yield the final target compounds. nih.govnih.gov This strategy has been successfully employed to synthesize libraries of adenosine peptide analogs and other derivatives. nih.govnih.gov

A notable application of this pathway is in the creation of bisubstrate-analog inhibitors of protein kinases, where a short peptide is attached to the 5'-carbon of the adenosine moiety. nih.gov This approach highlights the flexibility of using adenosine-5'-carboxylic acid as a scaffold for creating complex and targeted molecules. nih.gov

Automated Solution-Phase Coupling Techniques for Library Generation

To accelerate the discovery of novel this compound analogs, automated solution-phase synthesis techniques have been implemented. nih.govresearchgate.net These high-throughput methods enable the rapid generation of large and diverse libraries of compounds. nih.govacs.org The core of this strategy remains the coupling of a protected adenosine-5'-carboxylic acid intermediate with a variety of amines. nih.gov

The process is well-suited for automation, with robotic systems dispensing reagents into multi-well plates. acs.org This allows for numerous coupling reactions to be performed in parallel, significantly increasing the efficiency of synthesis. researchgate.net After the coupling step, a straightforward acid-mediated hydrolysis is typically used to deprotect the ribose hydroxyl groups, yielding the final products in good yields and high purity. nih.govnih.gov This automated approach has been instrumental in programs like the NIH Roadmap initiative's Pilot Scale Library (PSL) Program for generating extensive libraries of adenosine analogs for biological screening. nih.govresearchgate.net

Modification at the 5'-Position of Purine Nucleosides

Modification at the 5'-position of purine nucleosides is a cornerstone of developing this compound analogs. acs.orgbeilstein-journals.org This position is a key site for introducing diversity into the molecule. The synthesis often begins with a protected adenosine derivative, which is then chemically transformed to introduce the desired functional group at the 5'-position.

One common strategy involves starting with 5'-amino-5'-deoxyadenosine. nih.gov This intermediate allows for the condensation with various reactants such as aldehydes, sulfonyl chlorides, and carboxylic acids to create a wide range of analogs. nih.gov For instance, reductive amination with aldehydes or coupling with carboxylic acids can be employed to introduce different substituents.

Another approach starts from adenosine itself, where the 5'-hydroxyl group is oxidized to a carboxylic acid. nih.gov This adenosine-5'-carboxylic acid is a versatile intermediate for the synthesis of N-substituted carboxamides. nih.gov These modifications at the 5'-position are crucial for modulating the biological activity of the resulting compounds.

| Starting Material | Reagent/Reaction Type | Resulting Modification at 5'-Position |

| 2',3'-O-Isopropylideneadenosine | Oxidation | 5'-Carboxylic Acid |

| 5'-Amino-5'-deoxy-2',3'-O-isopropylideneadenosine | Aldehydes (Reductive Amination) | 5'-N-Alkylamino |

| 5'-Amino-5'-deoxy-2',3'-O-isopropylideneadenosine | Carboxylic Acids (Amide Coupling) | 5'-N-Acylamino (Amide) |

| 5'-Amino-5'-deoxy-2',3'-O-isopropylideneadenosine | Sulfonyl Chlorides | 5'-Sulfonamido |

Synthesis of N-Substituted Carboxamides

The synthesis of N-substituted adenosine 5'-carboxamides is a key strategy for fine-tuning the pharmacological properties of these analogs. rsc.orgnih.gov A systematic study of these amides was prompted by the vasoactive properties observed in the corresponding esters of adenosine-5'-carboxylic acid. nih.gov

The general synthetic route involves the coupling of adenosine-5'-carboxylic acid, with its ribose hydroxyls protected, with a diverse range of primary and secondary amines. nih.govnih.gov This reaction is typically carried out using standard amide bond-forming reagents. The choice of the N-substituent is critical as it significantly influences the biological activity and selectivity of the final compound. nih.gov For example, the introduction of a 4-(2-aminoethyl)-2,6-di-tert-butylphenol group at the N6-position of adenosine-5'-N-methylcarboxamides dramatically improved their affinity for the A3 adenosine receptor. nih.gov Similarly, N6-phenyl and N6-benzyl series have also demonstrated potent and selective agonist activity at this receptor. nih.gov

Exploration of Specific Structural Modifications

To further refine the properties of this compound analogs, specific structural modifications are explored. These modifications can be made to various parts of the adenosine scaffold.

N1-Oxide Function Incorporation

The introduction of an N1-oxide function into the adenine ring of this compound derivatives represents a specific structural modification that has been investigated. nih.gov The synthesis of these analogs involves the oxidation of the N1-position of the purine ring. This modification alters the electronic properties of the adenine base and can influence the compound's interaction with biological targets. Studies have included the synthesis and evaluation of adenosine-5'-(N-substituted)carboxamide N1-oxides. nih.gov The treatment of acylated adenosine N-oxides with agents like carboxylic anhydrides can lead to more complex rearrangements, including the opening of the pyrimidine ring. researchgate.net

2',3'-Substituent Variations

Modifications at the 2' and 3' positions of the ribose sugar are a common strategy to influence the conformation of the nucleoside and its interaction with target proteins. The synthesis of analogs with varied 2',3'-substituents often begins with the protection of these hydroxyl groups, typically as an isopropylidene acetal.

A general and efficient route to a library of this compound analogs starts from 2',3'-O-isopropylideneadenosine. nih.gov This starting material is oxidized to form 2',3'-O-isopropylideneadenosine-5'-carboxylic acid. nih.gov This carboxylic acid serves as a versatile intermediate for the synthesis of a wide range of N-substituted carboxamides. The coupling of various primary and secondary amines to this carboxylic acid is commonly achieved using standard peptide coupling reagents. Subsequent removal of the isopropylidene protecting group under acidic conditions, such as with trifluoroacetic acid (TFA), yields the target 2',3'-dihydroxy this compound analogs. nih.govnih.gov

One study systematically explored a range of these analogs, including those with different substituents on the ribose moiety. nih.govebi.ac.uk The synthesis of these compounds allowed for an investigation into how these modifications affect the biological activity of the parent molecule. nih.govebi.ac.uk The general synthetic scheme is presented below:

General Synthesis of 2',3'-Substituted this compound Analogs

Protection: Adenosine is treated with 2,2-dimethoxypropane in the presence of an acid catalyst to yield 2',3'-O-isopropylideneadenosine.

Oxidation: The 5'-hydroxyl group of the protected adenosine is oxidized to a carboxylic acid using reagents like potassium permanganate or Jones reagent.

Amide Coupling: The resulting carboxylic acid is coupled with a desired amine (R-NH₂) using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the amide. nih.gov

Deprotection: The isopropylidene group is removed by acid hydrolysis (e.g., with TFA) to give the final product. nih.govnih.gov

| Starting Material | Key Intermediate | Reagents for Amide Coupling | Final Product Class |

| 2',3'-O-isopropylideneadenosine | 2',3'-O-isopropylideneadenosine-5'-carboxylic acid | EDC, HOBt | N-substituted Adenosine 5'-carboxamides |

Thiocarboxamido Derivatives Synthesis

The replacement of the oxygen atom of the carboxamide group with sulfur to form a thiocarboxamide can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule. The synthesis of adenosine 5'-thiocarboxamide derivatives can be achieved through thionation of the corresponding carboxamide.

A common method for this transformation is the use of Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in a suitable solvent like pyridine or dioxane. The synthesis starts with the N-substituted this compound, which is then subjected to thionation.

For instance, 5'-N-ethylcarboxamidoadenosine can be converted to its thio-analog, 5'-N-ethylthiocarboxamidoadenosine. ebi.ac.uk Theoretical calculations on such derivatives have shown that the presence of the thiocarboxamide group can influence the conformational preference (syn vs. anti) of the ribose moiety relative to the purine base, which is a critical determinant of receptor binding. ebi.ac.uk

Another approach involves the sulfhydrolysis of related nitrile or activated amide precursors. For example, a 5-amino-N⁵,5'-cycloimidazole-4-thiocarboxamide riboside was synthesized in high yield via sulfhydrolysis of a 3,5'-cycloadenosine derivative. jst.go.jp

General Thionation of Adenosine 5'-Carboxamides

| Precursor | Thionating Agent | Solvent | Product |

| N-substituted this compound | Lawesson's Reagent | Pyridine/Dioxane | N-substituted Adenosine 5'-thiocarboxamide |

Halogenation and Fluoroalkyl Group Introduction

The introduction of halogens or fluoroalkyl groups onto the purine ring of this compound is a key strategy for modulating receptor affinity and selectivity, as well as improving metabolic stability. Halogenation can occur at various positions of the adenine base, most commonly at the 2-, 6-, or 8-positions.

Synthesis of halogenated analogs often involves starting with a pre-halogenated purine or by direct halogenation of an adenosine derivative. For instance, 2-chloroadenosine can be used as a starting material, which is then elaborated at the 5'-position to the desired carboxamide.

A versatile method for producing 2-halo-substituted purine nucleosides involves the diazotization of a 2-amino group, which can be subsequently replaced by a halogen. researchgate.net For example, 2-amino-guanosine derivatives can be converted to 2-haloguanosine intermediates, which can then be further modified. researchgate.net Similarly, 8-bromoadenosine derivatives can be synthesized from isopropylidene-protected adenosine, followed by oxidation to the carboxylic acid, amide coupling, and finally deprotection. nih.gov

The introduction of fluoroalkyl groups can also be achieved through various synthetic routes. The strategic placement of halogens, such as fluorine or chlorine, on aryl rings attached to the core structure has been shown to be a promising approach for enhancing the pharmacological properties of adenosine receptor modulators. tubitak.gov.tr

| Position of Halogenation | Synthetic Strategy | Key Reagents/Intermediates |

| 2-position | Diazotization of 2-aminoadenosine derivatives | NaNO₂, HX (X=Cl, Br) |

| 8-position | Direct bromination of protected adenosine | N-Bromosuccinimide (NBS) |

| 6-position | Substitution of a leaving group on a 6-chloropurine riboside | Amine |

Design of C-chain Extended Derivatives

Extending the carbon chain at the 5'-position of adenosine creates a new class of analogs with the potential for altered biological activity. The synthesis of these C-chain extended derivatives typically involves building upon the 5'-aldehyde or a related precursor derived from a protected adenosine.

One synthetic approach involves a Wittig-type reaction on 2',3'-O-isopropylideneadenosine-5'-aldehyde. This aldehyde can be reacted with a suitable phosphorane to introduce a carbon-carbon double bond, which can then be further modified (e.g., reduced) to the desired alkyl chain. The resulting intermediate, now with an extended carbon chain at the 5'-position, can be converted to the corresponding carboxamide through a sequence of oxidation and amide coupling reactions.

A study on 5'-C-chain-extended adenosine derivatives related to the natural product Sinefungin described the synthesis of four such compounds. tandfonline.com The synthesis of 5'-C-chain extended thymidine derivatives has also been reported, providing methodologies that could be adapted for adenosine analogs. acs.org Furthermore, the solid-phase synthesis of AICAR derivatives with a 5-hydroxypentyl chain attached at the 4-N-position demonstrates another strategy for chain extension, albeit not at the 5'-carbon. mdpi.com

Example of a Synthetic Route for 5'-C-Chain Extension:

Oxidation to Aldehyde: The 5'-hydroxyl group of 2',3'-O-isopropylideneadenosine is oxidized to an aldehyde.

Wittig Reaction: The aldehyde is reacted with a phosphorane (e.g., Ph₃P=CHR) to form an alkene.

Reduction (optional): The double bond is reduced to a single bond via catalytic hydrogenation.

Terminal Group Modification: The terminal end of the new carbon chain is functionalized to a carboxylic acid.

Amide Formation: The carboxylic acid is coupled with an amine to form the final carboxamide product, followed by deprotection of the 2' and 3' hydroxyls.

Molecular Targets and Receptor Interaction Profiles

Adenosine Receptor Subtype Specificity and Affinity of Adenosine 5'-carboxamide

This compound and its derivatives interact with all four subtypes of adenosine receptors: A1, A2A, A2B, and A3. e-century.usnih.gov These receptors are G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine. e-century.us The affinity and selectivity of this compound analogues for these receptor subtypes can be significantly modulated by chemical modifications. lookchem.comgoogle.com

The A1 and A3 receptors are primarily coupled to Gi/o proteins, leading to an inhibition of adenylyl cyclase, while A2A and A2B receptors are mainly coupled to Gs proteins, which stimulate adenylyl cyclase. units.it Additionally, these receptors can activate other signaling pathways, such as phospholipase C (A1, A2B, and A3) and MAPK pathways (all subtypes). units.it The distinct tissue distribution and signaling pathways of each receptor subtype underscore the therapeutic potential of developing subtype-selective ligands. e-century.usunits.it

Characterization of Non-Selective Agonism for NECA

5'-N-Ethylcarboxamidoadenosine (NECA), a prominent derivative of this compound, is widely recognized as a potent, non-selective adenosine receptor agonist. merckmillipore.comapexbt.com This means it binds with high affinity to multiple adenosine receptor subtypes rather than being specific for one. rndsystems.com Its non-selectivity makes it a valuable research tool for studying systems where multiple adenosine receptors are expressed. nih.gov For instance, NECA has been used to investigate the combined effects of activating different adenosine receptors in various physiological and pathological models. apexbt.com

Quantitative Assessment of Potency (e.g., IC50, EC50, Ki Values) across Subtypes

The potency and binding affinity of this compound derivatives are quantified using various metrics, including the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the half-maximal effective concentration (EC50). These values provide a standardized measure of a compound's activity at a specific receptor subtype.

For the non-selective agonist NECA, reported Ki values for human adenosine receptors are 14 nM for A1, 20 nM for A2A, and 6.2 nM for A3. merckmillipore.comrndsystems.com The EC50 value for its activity at the human A2B receptor is 2.4 µM. rndsystems.com Some sources report an EC50 of 3.1 µM in CHO cells expressing the A2B receptor. merckmillipore.com These values highlight NECA's high affinity for A1, A2A, and A3 receptors, and its lower potency at the A2B subtype.

Table 1: Binding Affinity (Ki) and Potency (EC50) of NECA at Human Adenosine Receptor Subtypes

| Receptor Subtype | Ki (nM) | EC50 (µM) | Reference |

|---|---|---|---|

| A1 | 14 | - | , rndsystems.com, merckmillipore.com |

| A2A | 20 | - | , rndsystems.com, merckmillipore.com |

| A2B | - | 2.4 | , rndsystems.com |

| A3 | 6.2 | - | , rndsystems.com, merckmillipore.com |

Influence of Substituents on Receptor Selectivity and Binding Affinity

The chemical structure of this compound can be modified at various positions to alter its binding affinity and selectivity for the different adenosine receptor subtypes. nih.govacs.org

Research has shown that for all adenosine receptor subtypes, relatively small substituents on the carboxamido moiety of this compound are generally optimal for binding. lookchem.comebi.ac.uk For instance, the N-methyl derivative (NMCA) was found to be the most favored 5'-uronamide for binding to A3 receptors, although it remained non-selective. google.com The primary carboxamide is a weaker agonist at A3 receptors compared to NECA. google.com Modifications to the ethyl substituent in NECA can lead to reduced activity at the A2B receptor. lookchem.comebi.ac.uk

Introducing specific alkyl and fluoroalkyl groups at the 5'-carboxamide position can enhance selectivity for the A1 adenosine receptor. For example, the N-propyl derivative of this compound is 17.5-fold more selective for the human A1 receptor over the A2A receptor. nih.gov Further modification to an N-3-fluoropropyl analogue increases this selectivity to 78-fold for the human A1 receptor. nih.gov This demonstrates that the introduction of polar groups like fluoroalkyls can significantly improve A1 receptor subtype selectivity. nih.gov

N6-Substituted Derivatives Affinity and Selectivity

The modification of the N6-position of this compound derivatives is a critical strategy for tuning their affinity and selectivity for the various adenosine receptor (AR) subtypes. Selectivity for A1 receptors is often achieved through modifications at this N6-position, leading to the development of compounds like CPA (N6-Cyclopentyladenosine) and CHA (N6-Cyclohexyladenosine). sigmaaldrich.com However, these traditional A1-selective agonists have also been found to possess significant affinity for the A3 receptor. sigmaaldrich.com

The nature of the N6-substituent profoundly influences the interaction with the A3 adenosine receptor (A3AR). Studies on a range of N6-substituted adenosine derivatives have revealed that small N6-alkyl groups are associated with selectivity for human A3ARs over rat A3ARs. nih.gov N6-cycloalkyl-substituted adenosines demonstrate efficacy that varies with ring size; those with five or fewer carbons act as full agonists at the human A3AR, while those with six or more carbons are partial agonists. nih.gov Furthermore, N6-arylmethyl analogues, such as those with a benzyl group, generally show more potent binding to A1 and A3 receptors compared to A2A receptors. nih.gov

Structure-activity relationship (SAR) studies on N6-benzyladenosine-5'-uronamides have further refined the understanding of A3 selectivity. The 5'-uronamide substituents were found to favor A3 selectivity in the order of N-methyl > N-ethyl ≈ unsubstituted carboxamide > N-cyclopropyl. nih.gov For instance, 5'-(N-Methylcarboxamido)-N6-benzyladenosine was found to be 37-56 times more selective for A3 receptors. nih.gov Potency at the A3 receptor can be enhanced by substitutions on the benzyl ring, with nitro and certain halo-substituents proving effective. nih.gov Specifically, 5'-N-Methyl-N6-(3-iodobenzyl)adenosine displayed a high affinity with a Ki value of 1.1 nM at A3 receptors and a 50-fold selectivity over A1 and A2A receptors. nih.gov

In another series of N6-substituted adenosine-5'-N-methylcarboxamides, the introduction of a functionalized linker and specific N6-substituents led to significant improvements in A3AR affinity and selectivity. researchgate.net For example, compound 7b in an N6-phenyl series showed 109-fold selectivity for the A3AR versus the A1AR. researchgate.net The N6-benzyl series also yielded potent and selective A3AR agonists. researchgate.net

Conversely, some N6-substitutions can lead to A1 selectivity. Derivatives of N6-cyclopentyladenosine (CPA), such as 5'-chloro-5'-deoxy-CPA, have displayed subnanomolar affinity and significant selectivity for the human A1AR over other subtypes. researchgate.net

Table 1: Affinity (Ki, nM) and Selectivity of N6-Substituted this compound Derivatives

| Compound | N6-Substituent | 5'-Substituent | Receptor Target | Ki (nM) | Selectivity Profile | Source |

| 5'-N-Methyl-N6-(3-iodobenzyl)adenosine | 3-Iodobenzyl | N-Methylcarboxamide | A3 | 1.1 | 50-fold vs A1/A2A | nih.gov |

| Compound 7b (N6-phenyl series) | Phenyl derivative | N-Methylcarboxamide | A3 | - | 109-fold vs A1 | researchgate.net |

| 5'-(N-Methylcarboxamido)-N6-benzyladenosine | Benzyl | N-Methylcarboxamide | A3 | - | 37-56-fold selective | nih.gov |

| 5′-chloro-5′-deoxy-CPA | Cyclopentyl | Chloro-deoxy | A1 | Subnanomolar | High for hA1 | researchgate.net |

| Compound 4g | 4-(2-aminoethyl)-2,6-di-tert-butylphenol | N-Methylcarboxamide | A3 | 30 | Improved affinity | researchgate.net |

| Compound 5g | 4-(2-aminoethyl)-2,6-di-tert-butylphenol | N-Methylcarboxamide | A3 | 9 | Improved affinity | researchgate.net |

Ligand-Receptor Interaction Modeling

Computational modeling has become an invaluable tool for understanding the interactions between this compound derivatives and adenosine receptors. scispace.com Homology modeling and virtual ligand screening (VLS) have been employed to explore and predict the binding of these ligands. nih.gov For instance, a model of the activated human A1AR was generated using the human A2AAR crystal structure as a template, followed by optimization. nih.gov Similarly, VLS models of the A2AAR have been generated from its crystal structure to dock adenosine derivatives and predict their binding scores. nih.gov

These models have been successfully used to guide the rational optimization of agonists. medchemexpress.com By employing an agonist-bound A2AAR structure, researchers have screened for new chemical fragments that optimally fit the corresponding subpocket. nih.govmedchemexpress.com This structure-based ligand design approach has led to the identification of novel derivatives with high affinity. nih.gov Modeling studies can also explain observed selectivity. For example, analysis of the binding pockets of A1AR and A2AAR shows that the contact residues for this compound are highly conserved, which helps to explain why achieving high selectivity between these subtypes can be challenging. nih.gov

The conformational orientation of the purine base relative to the ribose sugar moiety—termed the syn or anti conformation—is a crucial factor in receptor binding. For many adenosine derivatives, an anti conformation is considered imperative for receptor interaction. uva.nl However, for this compound derivatives like N-ethylcarboxamidoadenosine (NECA), the situation is more complex.

In its crystalline state, NECA adopts a syn conformation, which is stabilized by an intramolecular hydrogen bond. uva.nl This observation initially suggested that the syn conformation might be important for receptor activity. uva.nl However, subsequent molecular modeling studies have shown that the energy barrier between the syn and anti conformers is relatively low, calculated to be around 2.1 kcal/mol in favor of the syn form. uva.nlebi.ac.uk This small energy difference supports the idea that NECA can readily exist in both syn and anti conformations in solution, and therefore an anti binding mode cannot be excluded. uva.nlebi.ac.uk The synthesis of conformationally restricted analogues has helped to clarify this, with studies confirming that an anti conformation is required for binding to the receptor. uva.nl Computational studies on other nucleosides have also highlighted the preference of guanosine-5'-phosphate for the syn conformation, while adenosine-5'-phosphate intrinsically favors the anti conformation. core.ac.uk

The specificity of this compound derivatives for their receptor targets is governed by a precise network of molecular interactions, primarily hydrogen bonding and steric effects within the receptor's binding pocket. rsc.orgacs.org

Hydrogen Bonding: Modeling studies based on the A2AAR crystal structure reveal key hydrogen bonds that anchor the ligand. The 5'-N-ethylcarboxamido group of agonists like NECA forms crucial hydrogen bonds with the side chains of residues such as Thr88 and His250. nih.gov The adenine core of the molecule also participates in essential interactions, forming a bidentate hydrogen bond with Asn254 and a π–π stacking interaction with Phe171. acs.orgacs.org In the optimization of new derivatives, polar substituents are often designed to form specific hydrogen bonds with residues lining the binding subpocket, such as Asn181, Gln89, and His250. nih.gov The presence and strength of these hydrogen bonds are major determinants of binding affinity. nih.govchemrxiv.org

Steric Hindrance: The size and shape of substituents can either facilitate a better fit or cause steric clashes that reduce affinity. For instance, in the A1AR, the N6-cyclopentyl group of agonists like CPA fits into a hydrophobic pocket shaped by residues including T270 and L253. acs.org This specific interaction contributes to the higher affinity of N6-cycloalkyl derivatives for the A1AR compared to the A2AAR, where the corresponding residue is a bulkier methionine. acs.org In the design of A3AR selective ligands, the size of substituents on the 5'-uronamide group is critical, with larger groups like N-cyclopropyl reducing selectivity compared to smaller groups like N-methyl. nih.gov Similarly, replacing the ethyl group in certain N6-substituted-5'-uronamides with larger alkyl groups leads to a reduction in potency at all four AR subtypes. researchgate.net This demonstrates how steric hindrance can be leveraged to fine-tune ligand selectivity and potency. liverpool.ac.uk

Conformational Analysis (e.g., Syn/Anti Conformation)

Non-Adenosine Receptor Interactions

While the primary targets of this compound are the A1, A2A, A2B, and A3 adenosine receptors, evidence suggests that these compounds can also interact with other proteins. researchgate.net For example, NECA has been shown to interact with alpha-adrenoceptors on microvascular smooth muscle, attenuating both α1- and α2-adrenoceptor-mediated constriction. nih.gov This indicates a broader physiological role beyond direct adenosine receptor agonism.

In addition to the well-characterized high-affinity G protein-coupled adenosine receptors, low-affinity binding sites for adenosine derivatives have been identified in various tissues. nih.govnih.gov One such protein is adenotin, a low-affinity adenosine-binding protein first purified from human placenta. nih.govannualreviews.org

Studies using radiolabeled NECA have revealed typical adenotin-like low-affinity binding sites in membranes from human platelets and certain cell lines. nih.gov These sites are pharmacologically distinct from the classic adenosine receptors. nih.gov For instance, binding studies with tritiated NECA on these membranes show a potency order of NECA > 2-chloroadenosine > R-PIA, and there is no evidence that these sites are coupled to a guanine nucleotide regulatory (G) protein, a hallmark of ARs. nih.gov

A novel binding site for NECA, named adenotin 2, has been characterized in rat brain preparations. nih.gov This site binds [3H]NECA with a Kd in the nanomolar range (45.4 nM in cytosol, 72.4 nM in membranes) and is displaced by purine analogues with a unique rank order of potency: NECA > cAMP > 5'-deoxy-5'-chloroadenosine > S-adenosylhomocysteine ≈ 5'-deoxy-5'-methylthioadenosine > adenosine ≈ adenine. nih.gov This pharmacological profile clearly distinguishes it from known adenosine receptors and other adenosine binding proteins. nih.gov These findings confirm that proteins like adenotin coexist with adenosine receptors in various tissues and represent a separate class of binding sites whose functions are still being explored. nih.gov

Cellular and Molecular Mechanisms of Action

Signal Transduction Pathways Modulation

Adenosine 5'-carboxamide derivatives are recognized as agonists for adenosine receptors, which are a class of GPCRs. nih.gov These receptors are integral membrane proteins that play a crucial role in transducing extracellular signals into intracellular responses. nih.gov The binding of an agonist like an this compound derivative to an adenosine receptor induces a conformational change in the receptor. This change is pivotal for the subsequent activation of associated G-proteins. nih.govelifesciences.org

Adenosine receptors are coupled to heterotrimeric G-proteins, which consist of α, β, and γ subunits. Upon receptor activation, the G-protein releases its bound guanosine diphosphate (GDP) and binds guanosine triphosphate (GTP), leading to the dissociation of the Gα subunit from the Gβγ dimer. Both the activated Gα subunit and the Gβγ dimer can then interact with and modulate the activity of various downstream effector proteins. frontiersin.org

The specificity of the downstream signaling pathways is determined by the subtype of adenosine receptor activated (A1, A2A, A2B, or A3) and the type of G-protein to which it couples (e.g., Gs, Gi, Gq). nih.gov For instance, A2A and A2B receptors typically couple to Gs proteins, which stimulate adenylyl cyclase, while A1 and A3 receptors often couple to Gi proteins, which inhibit this enzyme. nih.gov The activation of these pathways ultimately leads to a wide array of physiological responses.

Research has shown that the interaction between the ligand and the receptor involves specific structural motifs. For example, in the A2A and A3 adenosine receptors, the ribose and adenine moieties of adenosine derivatives form key hydrogen bonds with specific amino acid residues within the receptor's binding pocket. acs.org The 5'-carboxamide group of these ligands occupies a subpocket that undergoes significant conformational changes during receptor activation, highlighting its importance in determining the agonist's efficacy. nih.gov

A primary downstream target of GPCR signaling initiated by this compound derivatives is the enzyme adenylate cyclase. The modulation of this enzyme's activity directly impacts the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). wikipedia.org

Derivatives of this compound, such as 5'-N-Ethylcarboxamidoadenosine (NECA), have been shown to stimulate adenylate cyclase activity in various tissues, including rat heart sarcolemma and coronary endothelium. nih.govahajournals.org This stimulation is dependent on the presence of guanine nucleotides, confirming the involvement of G-proteins. nih.gov The activation of adenylate cyclase leads to the conversion of adenosine triphosphate (ATP) to cAMP. wikipedia.org

The effect of these compounds on cAMP production is often used to characterize the subtype of adenosine receptor involved. For example, the A2A and A2B adenosine receptors are known to couple to Gs proteins, which activate adenylate cyclase and increase cAMP levels. nih.govahajournals.org Conversely, A1 and A3 receptors typically couple to Gi proteins, leading to the inhibition of adenylate cyclase and a decrease in cAMP production. ahajournals.orgnih.govpnas.org Studies in rat hippocampus have demonstrated that adenosine analogues can cause a dose-dependent increase in the accumulation of cAMP. nih.gov Similarly, in CHO cells expressing human A2B receptors, the efficacy of various 5'-N-substituted carboxamidoadenosines was evaluated by measuring cAMP production. ebi.ac.uk

It is important to note that the cellular context and the specific derivative of this compound can influence the outcome. For instance, in bovine adrenal chromaffin cells, an adenosine agonist required the presence of forskolin to significantly enhance cAMP levels. nih.gov

Table 1: Effect of this compound Derivatives on cAMP Production

| Cell/Tissue Type | Adenosine Derivative | Effect on cAMP Production | Receptor Subtype Implicated |

|---|---|---|---|

| Rat Heart Sarcolemma | 5'-N-Ethylcarboxamidoadenosine (NECA) | Stimulation | Ra (A2-like) |

| Rat Hippocampus | Adenosine analogues (e.g., NECA) | Increase | Adenosine receptors |

| CHO cells | 5'-N-substituted carboxamidoadenosines | Varies (agonist activity) | Human A2B |

| Coronary Endothelium | 5'-N-Ethylcarboxamidoadenosine (NECA) | Increase | A2 |

| Bovine Adrenal Chromaffin Cells | 5'-N-ethylcarboxyadenosine | Increase (in presence of forskolin) | Adenosine receptors |

The activation of adenosine receptors by this compound and its analogs can also lead to the modulation of intracellular calcium ([Ca2+]i) levels, a critical second messenger involved in a vast array of cellular processes. univ-lille.fr The mechanisms underlying this modulation are complex and can be either direct, through the regulation of calcium channels, or indirect, as a consequence of other signaling events.

In some cellular systems, the activation of certain adenosine receptor subtypes can lead to an increase in intracellular calcium. This can occur through the activation of phospholipase C (PLC), a downstream effector of Gq-coupled receptors. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

Conversely, in other contexts, adenosine receptor activation can lead to a decrease in calcium influx. For example, A1 adenosine receptor activation has been linked to the inhibition of voltage-gated calcium channels in neurons, which can have a neuroprotective effect by preventing calcium overload during excitotoxic conditions.

Furthermore, studies have shown that the transient receptor potential melastatin 2 (TRPM2) channel, a calcium-permeable ion channel, can be modulated by adenosine diphosphate ribose (ADPR), a related endogenous molecule. acs.org While not a direct effect of this compound, this highlights the intricate relationship between purinergic signaling and calcium homeostasis. In Jurkat T cells, a synthetic analog of cyclic adenosine 5'-diphosphoribose was shown to induce calcium release, demonstrating the potential for purine-based molecules to influence calcium signaling. acs.org The interplay between adenosine receptor signaling and intracellular calcium levels is a key aspect of the cellular response to these compounds.

The signaling cascades initiated by this compound derivatives at GPCRs often converge on the activation of various protein kinase cascades. These cascades act as molecular switches, phosphorylating target proteins and thereby altering their activity, localization, and function. This phosphorylation is a fundamental mechanism for signal amplification and diversification within the cell.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Evidence suggests that this compound derivatives can modulate the phosphorylation and activation of Akt.

In murine BV2 microglial cells, activation of the adenosine A3 receptor was found to suppress lipopolysaccharide-induced tumor necrosis factor-α (TNF-α) production by inhibiting PI3K activation and subsequent Akt phosphorylation. capes.gov.br Similarly, in isolated rat soleus muscle, the AMP-activated protein kinase (AMPK) activator AICAR (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside), a related compound, was shown to reduce insulin-induced phosphorylation of Akt at both threonine 308 and serine 473. oup.com This indicates a potential cross-talk between adenosine-mediated signaling and the insulin signaling pathway.

Conversely, in mouse embryonic stem cells, the adenosine analogue 5'-N-ethylcarboxamide (NECA) was shown to induce the phosphorylation of Akt. nih.gov This suggests that the effect of adenosine receptor activation on Akt phosphorylation is highly context-dependent, varying with cell type and the specific signaling environment. Furthermore, studies have shown that the protective role of A1 adenosine receptors can involve signaling through the Akt/mitogen-activated protein kinase (MAPK) pathway. nih.gov

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are key components of signal transduction pathways involved in a wide range of cellular processes. The activation of certain adenosine receptor subtypes can lead to the stimulation of PKC.

In mouse embryonic stem cells, the adenosine analogue 5'-N-ethylcarboxamide (NECA) was demonstrated to induce the phosphorylation of PKC. nih.gov This activation of PKC was shown to be a part of the signaling cascade that ultimately influenced cell migration and proliferation. nih.gov The mechanism of PKC activation in this context is likely linked to the production of diacylglycerol (DAG) following the activation of phospholipase C by Gq-coupled adenosine receptors. The activated PKC can then phosphorylate a variety of substrate proteins, leading to diverse cellular responses.

Activation of Protein Kinase Cascades

Mitogen-Activated Protein Kinase (MAPK) Activation

This compound and its derivatives, particularly agonists of the A3 adenosine receptor (A3AR), are involved in the modulation of mitogen-activated protein kinase (MAPK) activity. nih.gov The A3AR can stimulate MAPKs, such as extracellular signal-regulated kinase 1/2 (ERK1/2) and p38, through the upstream activation of phosphoinositide 3-kinase (PI3K). nih.govmdpi.com This signaling is dependent on the release of βγ subunits from pertussis toxin (PTX)-sensitive G proteins, as well as Ras. nih.gov

In Chinese Hamster Ovary (CHO) cells transfected with the human A3AR, signaling leads to the stimulation of ERK1/2. nih.gov The non-selective adenosine receptor agonist, 5'-N-Ethylcarboxamidoadenosine (NECA), has been shown to block the activation of the JNK-MAPK pathway. selleckchem.com In CHO cells expressing a cloned guinea-pig A2a receptor, NECA partially inhibited thrombin-induced MAPK activation, an effect attributed to cyclic AMP production. nih.gov

Studies have also indicated that reactive oxygen species can stimulate cardiac tumor necrosis factor-alpha (TNF-alpha) production through a p38 MAPK-dependent mechanism. imrpress.com Furthermore, in adult cardiomyocytes, the metabolic stressor dinitrophenol (DNP) activates p38 MAPK, and this activation is associated with AMP-activated protein kinase (AMPK). oup.com

Nuclear Factor-kappaB (NF-κB) Activation and Modulation

A3AR agonists have been shown to modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signal transduction pathway, which plays a crucial role in inflammation and cancer. nih.gov In tumor lesions of animals treated with A3AR agonists, the expression levels of key proteins in the NF-κB pathway, including IKK, NF-κB itself, and TNF-α, were downregulated. nih.gov This modulation contributes to the anti-inflammatory and anticancer effects of these compounds. nih.gov

NF-κB is a critical transcription factor that, in its active state, promotes the expression of various pro-inflammatory genes. nih.gov In inflammatory conditions, the activation of NF-κB is a key driver of the inflammatory response. nih.gov A3AR agonists can exert anti-inflammatory effects by de-regulating the NF-κB signaling pathway, leading to the inhibition of pro-inflammatory cytokines and promoting the apoptosis of inflammatory cells. nih.gov For instance, the A3AR agonist 2-Cl-IB-MECA has demonstrated marked effects on experimental colitis through the NF-κB signaling pathway. nih.gov

Conversely, adenosine has also been shown to inhibit cardiac TNF-alpha production at the transcriptional level by preventing the translocation of NF-κB. imrpress.com However, in some contexts, such as in RAW 264.7 macrophage cell lines stimulated with LPS, adenosine and its analogs did not decrease NF-κB binding. imrpress.com

Cyclic AMP Response Element-Binding Protein (CREB) Phosphorylation

The activation of adenosine receptors can lead to the phosphorylation of the cyclic AMP response element-binding protein (CREB), a key transcription factor involved in various cellular processes. nih.govsciltp.com Specifically, the stimulation of A3ARs can trigger the CREB-dependent pathway, which contributes to cell survival signals in heart tissue. mdpi.com

In primary rat skeletal muscle cells, the non-selective adenosine agonist NECA was found to induce the phosphorylation of CREB. nih.gov This effect was primarily mediated through the A2B adenosine receptor, leading to the activation of adenylyl cyclase and a subsequent increase in cAMP levels. nih.gov

The activation of CREB is a critical step in mediating the transcriptional effects of adenosine signaling. Once phosphorylated, CREB can bind to cAMP response elements (CRE) in the promoter regions of target genes, thereby regulating their expression. sciltp.com This pathway is involved in diverse physiological responses, including immune modulation and cell proliferation. sciltp.com

Wnt Pathway Modulation (for A3AR Agonists)

Selective agonists of the A3 adenosine receptor (A3AR) have been found to modulate the Wnt signaling pathway, a crucial pathway involved in embryogenesis and tumorigenesis. nih.gov In cancer cells, where the A3AR is often overexpressed, these agonists can induce anticancer effects by deregulating the Wnt pathway. nih.gov

The mechanism involves the upregulation of glycogen synthase kinase 3 beta (GSK-3β), a key negative regulator of the Wnt pathway. nih.gov This leads to a decrease in the expression of downstream proteins such as β-catenin, LEF1, and c-Myc, ultimately inhibiting tumor cell growth. nih.gov The Wnt pathway, when activated, typically leads to the accumulation and nuclear translocation of β-catenin, which then activates the transcription of genes promoting cell proliferation. webpathology.com By modulating this pathway, A3AR agonists can counteract these pro-proliferative signals. nih.gov

KATP Channel Activation and RhoA-Phospholipase D1 Signaling (for A3AR Agonists)

A significant mechanism underlying the cardioprotective effects of A3 adenosine receptor (A3AR) agonists is the activation of ATP-sensitive potassium (KATP) channels. nih.govplos.org This activation has been demonstrated to be crucial for the ischemic protection conferred by these compounds. nih.govnih.gov For example, the A3AR agonist CP-532,903 has been shown to provide its cardioprotective effect by facilitating the opening of the sarcolemmal isoform of the KATP channel. nih.govresearchgate.netresearchgate.net This effect is lost in mice lacking the pore-forming subunit of this channel. researchgate.net

Pharmacological Actions and Biological Roles in Pre-clinical Models

Cardiovascular System Research (Pre-clinical)

Adenosine 5'-carboxamide and its derivatives have been extensively studied in pre-clinical models to understand their profound effects on the cardiovascular system. These investigations have revealed their significant roles in coronary vasodilation, cardioprotection against ischemia-reperfusion injury, regulation of cardiac function, and induction of protective states like myocardial preconditioning.

Mechanisms of Coronary Vasodilation

This compound and related adenosine analogues are potent vasodilators of the coronary arteries. researchgate.netnih.gov Their mechanism of action primarily involves the activation of specific adenosine receptors on vascular smooth muscle and endothelial cells. researchgate.net Pre-clinical studies have elucidated several key pathways:

Receptor-Mediated Adenylyl Cyclase Activation: The vasodilator effects are largely mediated by the activation of A2A and A2B adenosine receptors. researchgate.netrug.nl These receptors are coupled to Gs-proteins, and their stimulation leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). nih.govrug.nl Elevated cAMP levels activate protein kinase A, leading to the opening of ATP-sensitive potassium (KATP) channels. nih.gov

Potassium Channel Activation and Hyperpolarization: The opening of KATP channels in vascular smooth muscle cells causes an efflux of potassium ions, leading to hyperpolarization of the cell membrane. nih.gov This change in membrane potential results in the closure of voltage-gated calcium channels, reducing calcium influx and leading to smooth muscle relaxation and vasodilation. nih.gov

Hydrogen Peroxide (H2O2) Involvement: Recent evidence suggests that A2A receptor activation can also promote the production of reactive oxygen species, specifically H2O2, which can contribute to the increase in coronary flow. researchgate.net

The relative contribution of these mechanisms can vary depending on the specific adenosine analogue, the animal species, and the vascular bed being studied. researchgate.net

Cardioprotective Effects in Ischemia-Reperfusion Injury Models

A significant body of pre-clinical research has demonstrated the cardioprotective effects of adenosine receptor agonists, including derivatives of this compound, in the context of myocardial ischemia-reperfusion (I/R) injury. nih.govugr.es These compounds have been shown to reduce the extent of myocardial damage following a period of coronary artery occlusion and subsequent reperfusion. core.ac.uk

The primary mechanism of this cardioprotection is attributed to the activation of A3 adenosine receptors. nih.govnih.gov Studies using selective A3 receptor agonists, such as N6-(3-iodobenzyl)adenosine-5'-N-methylcarboxamide (IB-MECA) and CP-532,903, have shown a significant reduction in infarct size in animal models of I/R injury. core.ac.uknih.gov For instance, in a mouse model, administration of CP-532,903 before ischemia reduced infarct size by approximately 34-40%. core.ac.uk

The protective effects of these A3 receptor agonists are linked to the activation of sarcolemmal ATP-sensitive potassium (KATP) channels. core.ac.uknih.gov Opening of these channels is believed to contribute to the preservation of mitochondrial function and reduction of cellular injury during reperfusion. surrey.ac.uk Furthermore, the administration of adenosine or its analogues during reperfusion can also mitigate injury, an effect that may be mediated by A2A and A2B receptors. ugr.essurrey.ac.uk

| Treatment Group | Infarct Size (% of Risk Region) | Reference |

|---|---|---|

| Vehicle | 59.2 ± 2.1 | core.ac.uk |

| CP-532,903 (30 µg/kg) | 42.5 ± 2.3 | core.ac.uk |

| CP-532,903 (100 µg/kg) | 39.0 ± 2.9 | core.ac.uk |

Regulation of Heart Rate and Blood Flow in Animal Models

Adenosine and its analogues exert significant control over heart rate and regional blood flow in various animal models. The effects on heart rate are primarily mediated by A1 adenosine receptors located in the sinoatrial (SA) and atrioventricular (AV) nodes. nih.gov Activation of these receptors leads to a decrease in heart rate (negative chronotropy) and a slowing of AV conduction (negative dromotropy). nih.gov

Conversely, the effects on blood flow are predominantly due to the vasodilator properties of adenosine analogues mediated by A2A and A2B receptors. researchgate.net In the coronary circulation, this results in a substantial increase in blood flow, which is a key mechanism for matching oxygen supply to myocardial demand. nih.gov

It is important to note that when administered systemically, the potent vasodilator effects can lead to a drop in blood pressure, which may trigger a baroreceptor reflex, resulting in a paradoxical increase in heart rate. nih.gov In studies on anesthetized dogs, intra-arterial infusion of adenosine was shown to significantly increase venous outflow and blood flow to both the mucosal and muscularis layers of the jejunum and ileum. nih.gov

| Parameter | Jejunum (% Increase) | Ileum (% Increase) | Reference |

|---|---|---|---|

| Venous Outflow | +77 | +111 | nih.gov |

| Mucosal Blood Flow | +72 | +146 | nih.gov |

| Muscularis Blood Flow | +78 | +71 | nih.gov |

Myocardial Preconditioning Induction

Myocardial preconditioning is a phenomenon where brief, non-lethal episodes of ischemia and reperfusion protect the heart against a subsequent, more prolonged ischemic insult. nih.gov Adenosine is a well-established trigger for this protective mechanism. nih.gov

During the brief ischemic periods of preconditioning, adenosine is released from cardiac cells. This endogenous adenosine then acts on A1 and A3 adenosine receptors on cardiomyocytes to initiate a signaling cascade that leads to the protected state. nih.gov The administration of adenosine or selective A1/A3 receptor agonists, including derivatives of this compound, can mimic the protective effects of ischemic preconditioning. nih.gov

The signaling pathways involved in adenosine-induced preconditioning are complex but are thought to involve the activation of protein kinase C and the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels. The opening of these channels is a crucial step in conferring cardioprotection.

Studies in Isolated Organ Preparations (e.g., Porcine Coronary Arteries, Canine Gastric Muscularis Mucosae)

Investigations using isolated organ preparations have provided valuable insights into the direct vascular effects of this compound and its analogues, independent of systemic influences.

Porcine Coronary Arteries: In isolated porcine coronary artery rings, adenosine receptor agonists such as 5'-N-ethylcarboxamidoadenosine (NECA) and CGS-21680 have been shown to induce endothelium-dependent vasorelaxation. e-century.us This relaxation is attenuated by inhibitors of nitric oxide synthase, indicating a significant role for the NO pathway in the vasodilator response in this specific preparation. e-century.us

Canine Intestinal Vasculature: While specific studies on the canine gastric muscularis mucosae are limited, research on the canine jejunum and ileum has demonstrated that adenosine and its non-metabolizable analogues are potent vasodilators. nih.gov Local application of these compounds to the intestinal mucosa resulted in a dose-dependent increase in venous outflow, indicating vasodilation of the mucosal vasculature. nih.gov Furthermore, intra-arterial infusion of adenosine equally dilated the mucosal and muscularis vasculatures, suggesting a broad vasodilator effect across the different layers of the intestinal wall. nih.gov

Central Nervous System Research (Pre-clinical)

In the central nervous system (CNS), adenosine acts as a key neuromodulator, playing a crucial role in regulating neuronal activity and providing neuroprotection. nih.gov Pre-clinical research has highlighted the importance of adenosine signaling in various physiological and pathological processes. nih.gov

Adenosine levels in the brain are normally low but increase significantly during periods of high metabolic activity, hypoxia, or ischemia. nih.gov This increase in extracellular adenosine exerts a predominantly inhibitory effect on neurotransmission, primarily through the activation of high-affinity A1 adenosine receptors. rug.nl This inhibitory action is considered a neuroprotective mechanism, as it can reduce excitotoxicity. rug.nl

The A2A adenosine receptors are also highly expressed in the brain, particularly in dopamine-rich regions like the striatum. rug.nl These receptors are involved in the modulation of motor function and are a key target in the research and treatment of conditions like Parkinson's disease.

Pre-clinical studies have explored the therapeutic potential of targeting adenosine receptors for various CNS disorders. e-century.us A3 receptor agonists have shown anti-inflammatory and cytoprotective properties in pre-clinical models, suggesting their potential utility in neuroinflammatory conditions. e-century.us The complex interplay between different adenosine receptor subtypes and their downstream signaling pathways remains an active area of investigation in pre-clinical CNS research. nih.gov While much of this research has focused on adenosine itself or selective agonists for its various receptors, the foundational understanding gained from these studies is directly applicable to the pharmacological exploration of compounds like this compound and its derivatives.

Neuromodulatory Effects (e.g., Synaptic Plasticity, Neurotransmitter Release, Neuronal Excitability)

This compound and its analogs exert significant neuromodulatory effects by influencing synaptic plasticity, neurotransmitter release, and neuronal excitability, primarily through the activation of adenosine receptors. frontiersin.org

Synaptic Plasticity: Adenosine plays a complex role in modulating synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is crucial for learning and memory. frontiersin.orgacnp.org In the context of Parkinson's disease models, the activation of A2A receptors by adenosine, derived from ATP, has been shown to influence long-term potentiation (LTP) at corticostriatal synapses. nih.gov Specifically, in a presymptomatic rat model of Parkinson's, an overactivity of the ATP-CD73-A2A receptor pathway was observed, leading to enhanced plasticity at these synapses. nih.gov

Neurotransmitter Release: Adenosine receptor agonists, including this compound derivatives, modulate the release of various neurotransmitters. For instance, in the rat neuromuscular junction, adenosine analogues can either inhibit or enhance the release of acetylcholine, suggesting the co-existence of inhibitory A1 and excitatory A2 receptors. nih.gov In the invertebrate nervous system of the marine bivalve Mytilus edulis, the adenosine analog 5'-N-ethylcarboxamidoadenosine (NECA) was found to inhibit the release of serotonin (5-HT) and dopamine (DA), and to a lesser extent, norepinephrine (NE). nih.gov This inhibitory effect was blocked by the adenosine receptor antagonist theophylline. nih.gov In the guinea-pig olfactory cortex, adenosine and its analogues depress synaptic transmission by acting on A1 subtype adenosine receptors, likely through a mechanism involving the depression of intracellular cAMP. nih.gov

Neuronal Excitability: Adenosine and its analogs directly influence neuronal excitability. Studies on rat supraoptic nucleus neurons have shown that adenosine inhibits neuronal firing, causes hyperpolarization, and reduces the duration of action potentials. nih.gov These effects are mediated by postsynaptic A1 receptors. Conversely, activation of A2 receptors can lead to membrane depolarization and sustained firing. nih.gov The primary ionic mechanism underlying adenosine's neuromodulatory actions appears to be an increase in membrane conductance for potassium (K+), rather than an inhibition of voltage-sensitive calcium (Ca2+) channels. nih.gov This was demonstrated by the ability of adenosine analogs to increase K+ fluxes across synaptic membranes. nih.gov The cAMP-PKA second-messenger system is also implicated in modulating neuronal excitability, with PKA inhibitors causing hyperpolarization and decreased input resistance, while PKA activators have the opposite effect. nih.gov

Table 1: Neuromodulatory Effects of this compound Analogs in Preclinical Models

| Compound/Analog | Model System | Key Finding | Primary Receptor(s) Implicated | Reference |

| Adenosine Analogues (NECA, R-PIA, CADO) | Rat phrenic nerve-diaphragm | Modulated acetylcholine release (inhibition and excitation) | A1 (inhibitory), A2 (excitatory) | nih.gov |

| 2-chloroadenosine, Adenosine-5'-cyclopropyl carboxamide | Resealed synaptic plasma membranes (rat) | Increased K+ fluxes across synaptic membranes | Adenosine receptors | nih.gov |

| 5'-N-ethylcarboxamidoadenosine (NECA) | Pedal ganglia of Mytilus edulis | Inhibited release of 5-HT, DA, and NE | Adenosine receptors | nih.gov |

| Adenosine | Rat supraoptic nucleus neurons | Inhibited neuronal firing, caused hyperpolarization | A1 (inhibitory), A2 (excitatory) | nih.gov |

| Adenosine Analogues | Guinea-pig olfactory cortex | Depressed synaptic transmission | A1 | nih.gov |

| ATP (converted to adenosine) | Rat corticostriatal slices (PD model) | Modulated long-term potentiation (LTP) | A2A | nih.gov |

Role in Learning and Memory Processes

Adenosine, acting through its receptors, plays a significant role in the cognitive functions of learning and memory. frontiersin.orgnih.gov Preclinical studies using various animal models have demonstrated that modulation of adenosine signaling can impact memory performance. mdpi.comacs.orgfrontiersin.org For instance, in a mouse model of Alzheimer's disease, increasing adenosine levels by inhibiting its transporter, ENT1, was shown to improve memory deficits. nih.gov Furthermore, in a rat model of Alzheimer's, an improvement in learning and memory performance was observed with treatments that affect pathways influenced by adenosine signaling. mdpi.com The complex interplay between adenosine and other neurotransmitter systems, such as the dopamine system, through heteroreceptor complexes, is thought to be involved in learning and memory processes. nih.gov

Influence on Motor Function

Adenosine signaling, particularly through the A2A receptor, has a well-established influence on motor function, largely due to its interaction with the dopaminergic system in the basal ganglia. frontiersin.org Antagonists of the A2A receptor have been shown to enhance motor behavior in animal models of Parkinson's disease. dtic.mil This has led to the consideration of A2A receptor antagonists as potential therapeutic agents for this condition. dtic.milnih.govfrontiersin.org For example, the A2A receptor antagonist istradefylline is approved for therapy in conjunction with levodopa. mdpi.com Preclinical studies with various A2A receptor antagonists have demonstrated their ability to reverse motor deficits, such as catalepsy induced by haloperidol, and to potentiate the effects of L-DOPA in rat models of Parkinson's disease. nih.govmdpi.com Conversely, A1 receptor agonists have been shown to alleviate neuropathic pain in mice without negatively affecting motor coordination. mdpi.com

Relevance in Preclinical Models of Neurodegenerative Diseases

The adenosinergic system is increasingly recognized as a key player in the pathophysiology of several neurodegenerative diseases. nih.gov Dysregulated adenosine homeostasis and abnormal expression of adenosine-metabolizing enzymes have been implicated in conditions such as Parkinson's disease, Amyotrophic Lateral Sclerosis (ALS), and epilepsy. frontiersin.orgnih.gov

In preclinical models of Parkinson's disease (PD), targeting the adenosine A2A receptor has been a major focus of research. oup.com A2A receptors are highly expressed in the striatum, a brain region critical for motor control that is severely affected in PD. frontiersin.orgoup.com Blockade of A2A receptors has been shown to improve motor symptoms in various animal models. dtic.milnih.govmdpi.com For example, A2A receptor antagonists can reverse haloperidol-induced catalepsy and potentiate the effects of L-DOPA in 6-hydroxydopamine (6-OHDA)-lesioned rats, a common model of PD. nih.govmdpi.com Furthermore, some studies suggest that A2A receptor antagonists may also have neuroprotective effects, potentially slowing the degeneration of dopaminergic neurons. oup.com The non-specific blockade of adenosine receptors by compounds like caffeine has also been shown to produce motor-stimulating effects in animal models of parkinsonism. frontiersin.org

Table 2: Effects of Adenosine Receptor Modulation in Preclinical Parkinson's Disease Models

| Compound/Strategy | Animal Model | Key Finding | Receptor(s) Targeted | Reference |

| A2A Receptor Antagonists | Rodent models of PD | Acutely enhance motor behavior | A2A | dtic.mil |

| MSX-3 (A2A Antagonist) | 6-OHDA rat model | Investigated for neuroprotective and anti-inflammatory potential | A2A | oup.com |

| 8-ethoxy-2-phenethoxy-9-ethyladenine (A2A Antagonist) | Haloperidol-induced catalepsy and 6-OHDA rat models | Reverted catalepsy and potentiated L-DOPA effects | A2A | mdpi.com |

| JNJ-40255293 (A2A/A1 Antagonist) | Haloperidol-induced catalepsy and 6-OHDA rat models | Reversed haloperidol-induced motor deficits and potentiated L-DOPA effects | A2A, A1 | nih.gov |

| Methylxanthines (e.g., caffeine) | 6-OHDA-lesioned animals | Produced contralateral rotations (motor stimulation) | Non-selective adenosine receptors | frontiersin.org |

The role of adenosine signaling in Amyotrophic Lateral Sclerosis (ALS) is complex and appears to be stage-dependent. frontiersin.org In preclinical models of ALS, such as the SOD1G93A mouse, alterations in adenosine receptor levels are observed even before the onset of symptoms. nih.gov Specifically, a decrease in A1 receptor levels and an increase in A2A receptor levels have been reported. nih.gov Interestingly, some studies suggest a beneficial role for A2A receptor agonists in early disease stages. frontiersin.org For example, in both the SOD1G93A and TDP-43 mouse models of ALS, A2A receptor agonists have been shown to improve motor neuron survival. frontiersin.org Conversely, the adenosine receptor antagonist caffeine has been reported to have detrimental effects on the survival of SOD1G93A mice. frontiersin.org More recent research has explored the potential of compounds that enhance the hepatocyte growth factor (HGF) system, which can be influenced by adenosine signaling, showing neuroprotective effects in vitro and improved motor function and survival in an ALS animal model. neurologylive.com

Adenosine is recognized as a potent endogenous anticonvulsant and seizure terminator. nih.govnih.gov Its anti-seizure effects are primarily mediated through the activation of A1 receptors. nih.gov In various animal models of epilepsy, augmenting adenosine levels has shown therapeutic potential. nih.govnih.gov One strategy to achieve this is through the inhibition of adenosine kinase (ADK), the primary enzyme that metabolizes adenosine. nih.govnih.gov Pharmacological inhibition of ADK has been shown to suppress seizures in a mouse model of pharmacoresistant epilepsy. nih.gov Furthermore, transient administration of an ADK inhibitor after an epileptogenic insult was found to prevent the development of epilepsy in a significant portion of mice. nih.gov In a mouse model of temporal lobe epilepsy, photopharmacological activation of an A1 receptor agonist in the hippocampus resulted in a strong suppression of seizures. biorxiv.org Conversely, A2A receptor signaling has been implicated in the pathophysiology of sudden unexpected death in epilepsy (SUDEP) in a mouse model, suggesting that A2A receptor antagonists could be a potential therapeutic target for SUDEP prevention. frontiersin.org

Amyotrophic Lateral Sclerosis (ALS) Models

Immune System Research (Pre-clinical)

Pre-clinical research has extensively investigated the pharmacological activities of this compound and its derivatives, revealing significant impacts on the immune system. These studies highlight its role as a modulator of inflammatory responses, cytokine production, and the function of various immune cells.

Anti-inflammatory and Immunomodulatory Effects

This compound and related adenosine receptor agonists are recognized for their potent anti-inflammatory and immunomodulatory properties in pre-clinical models. nih.govmdpi.com Adenosine is considered a key endogenous regulator that helps maintain tissue homeostasis, particularly under conditions of stress like inflammation. mdpi.comnih.gov Its effects are mediated through four G protein-coupled receptor subtypes (A1, A2A, A2B, and A3), which are expressed on virtually all immune cells. mdpi.comnih.gov

The primary anti-inflammatory actions of adenosine are attributed to the activation of A2A and A3 adenosine receptors (A3AR). mdpi.com Activation of these receptors on immune cells such as lymphocytes and neutrophils can suppress inflammatory pathways. mdpi.com For instance, studies indicate that nonmetabolized adenosine receptor agonists are effective anti-inflammatory agents. nih.gov The immunomodulatory effects extend to regulating the function of T-cells, B-cells, and the production of antibodies. alzecurepharma.se The ubiquitous presence of adenosine receptors across the immune system makes the adenosinergic system a critical target for modulating inflammation. mdpi.comnih.gov

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IFN-γ, IL-2)

A key mechanism behind the anti-inflammatory effects of adenosine analogs is the suppression of pro-inflammatory cytokines. Activation of adenosine receptors, particularly A2A and A3 subtypes, has been shown to inhibit the production of several key inflammatory mediators. mdpi.comnih.gov

Tumor Necrosis Factor-alpha (TNF-α): Activation of A2A receptors on macrophages and dendritic cells can decrease the secretion of TNF-α. nih.govresearchgate.net Similarly, agonists for the A3AR have been shown to reduce TNF-α expression by attenuating the NF-κB signaling pathway in models of colitis. mdpi.comuconn.edu Studies using the non-selective agonist 5'-N-Ethylcarboxamidoadenosine (NECA) also demonstrate inhibition of TNF-α gene expression. selleckchem.com

Interferon-gamma (IFN-γ): A2A receptor activation on T-cells suppresses the production of IFN-γ. nih.govmdpi.com This is achieved by inhibiting signaling pathways like NF-κB, which are crucial for the transcription of the IFN-γ gene. nih.gov

| Cytokine | Receptor Implicated | Pre-clinical Model/Cell Type | Effect | Reference |

| TNF-α | A2A, A2B, A3 | Macrophages, Dendritic Cells, Colonic Epithelia | Inhibition | mdpi.comnih.govresearchgate.netuconn.edu |

| IFN-γ | A2A | T-cells | Inhibition | nih.govmdpi.com |

| IL-2 | A2A | T-cells | Inhibition | nih.govmdpi.com |

Potentiation of Anti-inflammatory Cytokine Production (e.g., IL-10)

In addition to suppressing pro-inflammatory cytokines, this compound and its analogs can enhance the production of anti-inflammatory cytokines, most notably Interleukin-10 (IL-10). This dual action contributes significantly to its immunomodulatory profile.

Activation of A2A and A2B adenosine receptors is primarily responsible for augmenting IL-10 production. mdpi.comresearchgate.net In macrophages stimulated with lipopolysaccharide (LPS), adenosine receptor activation increases IL-10 production through a posttranscriptional mechanism, relieving the translational repression of IL-10 mRNA. nih.govnih.gov Studies using the A2B receptor agonist NECA confirmed this effect. nih.govnih.gov Similarly, activation of AMP-activated protein kinase (AMPK) by adenosine analogs can heighten the production of IL-10 while decreasing pro-inflammatory cytokines in macrophages. researchgate.netmdpi.com This shift promotes the polarization of macrophages towards an anti-inflammatory phenotype. researchgate.net

| Cytokine | Receptor Implicated | Pre-clinical Model/Cell Type | Effect | Reference |

| IL-10 | A2A, A2B | Macrophages, Monocytes | Potentiation | mdpi.comresearchgate.netnih.govnih.gov |

Inhibition of Histamine Release from Immune Cells (e.g., Basophils)

Pre-clinical studies demonstrate that adenosine can inhibit histamine release from immune cells, particularly basophils, which are key players in allergic inflammatory reactions. This inhibition is primarily mediated through the activation of A2 adenosine receptors. nih.govnih.gov

When adenosine is added to human basophils before an immunological challenge (e.g., with anti-IgE), it inhibits the subsequent release of histamine. nih.gov This effect is mimicked by the potent A2 receptor agonist 5'-N-ethylcarboxamideadenosine (NECA). nih.gov The mechanism involves the stimulation of A2 receptors, which leads to an increase in intracellular cyclic AMP (cAMP) levels, a signaling molecule known to suppress degranulation in basophils. nih.govnih.gov Therefore, by activating A2 receptors, adenosine analogs can dampen the immediate hypersensitivity responses mediated by basophils.

| Cell Type | Receptor Implicated | Effect | Mechanism | Reference |

| Basophils | A2 | Inhibition of IgE-dependent histamine release | Elevation of intracellular cAMP | nih.govnih.gov |

Modulation of Neutrophil Functions (e.g., VEGF release, Transendothelial Migration)

Adenosine and its analogs exert significant modulatory effects on neutrophil functions, including the release of vascular endothelial growth factor (VEGF) and their migration across endothelial barriers.

Research has shown that adenosine can inhibit the release of VEGF from neutrophils that have been activated by inflammatory stimuli like TNF-α. nih.gov This inhibitory effect is mediated through the A2B adenosine receptor. nih.gov The A2B receptor agonist NECA was also found to significantly reduce this VEGF release. nih.gov

Furthermore, adenosine can attenuate the transendothelial migration of neutrophils, a critical step in the inflammatory cascade where neutrophils move from the bloodstream into tissues. nih.govnih.gov This effect is also mediated via the A2B receptor. nih.gov By inhibiting both VEGF release and migration, adenosine analogs can limit neutrophil-driven vascular hyperpermeability and tissue infiltration during inflammation. nih.govnih.gov

| Neutrophil Function | Receptor Implicated | Effect | Pre-clinical Finding | Reference |

| VEGF Release | A2B | Inhibition | Adenosine and NECA dose-dependently inhibited VEGF release from activated PMNs. | nih.gov |

| Transendothelial Migration | A2B | Inhibition | Adenosine and NECA significantly reduced PMN migration across HUVEC monolayers. | nih.gov |

Antineoplastic Research (Pre-clinical)

In the realm of oncology, adenosine analogs, including derivatives of this compound, have been explored for their potential antineoplastic effects in pre-clinical models. The compound Acadesine (also known as AICA-riboside or AICAR), an adenosine monophosphate analog, has shown anti-tumoral effects in various cancer models. ebi.ac.ukresearchgate.net

Studies have demonstrated that some adenosine analogs can inhibit the proliferation of cancer cells and induce apoptosis. For example, a novel halogenated adenosine analog, 5'-bromodeoxyadenosine (5'-BrDA), was found to inhibit the growth of colon cancer cells in vitro and in vivo by inducing mitochondrial apoptosis. nih.gov Furthermore, A3 adenosine receptor agonists have been shown to possess anticancer effects, which are partly attributed to the modulation of the NF-κB signaling pathway, leading to apoptosis of inflammatory and cancer cells where the A3AR is often overexpressed. uconn.edu Acadesine has also been investigated for its synergistic anti-tumor activity when combined with other therapies, such as the anti-CD20 monoclonal antibody rituximab in models of mantle cell lymphoma. ebi.ac.uk These pre-clinical findings underscore the potential of targeting adenosine pathways as a therapeutic strategy in cancer.

Investigations of Anticancer Effects in Cellular and Animal Models

The anticancer potential of this compound derivatives is an area of active investigation. While a library of fifty-five adenosine peptide analogs, including this compound derivatives, showed no significant anticancer activity in initial cellular testing, the diverse biological activities of these analogs suggest potential for further exploration. nih.gov